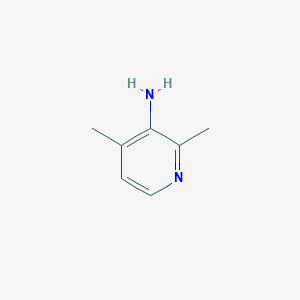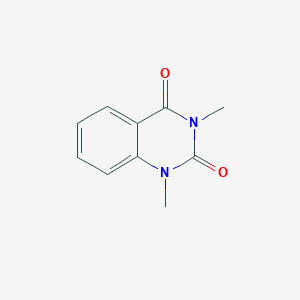
2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” is also known as 1,3-Dimethylbarbituric acid . It is a derivative of pyrimidine and has the molecular formula C6H8N2O2 . It is also referred to as 1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-”, can be achieved through multi-component reactions . For instance, a three-component reaction involving barbituric acid, aldehydes, and anilines can lead to the formation of pyrimido[4,5-b]quinolinediones . Another method involves the reaction of aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum’s acid in aqueous media .Molecular Structure Analysis
The molecular structure of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be analyzed using computational techniques such as density functional theory . The contour maps of HOMO-LUMO and molecular electrostatic potential can illustrate the charge density distributions that could be associated with the biological activity .Chemical Reactions Analysis
The chemical reactions involving “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be found in the NIST Chemistry WebBook . The reactions include the formation of the compound from its ions and the transformation of the compound into other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be found in the NIST Chemistry WebBook . The molecular weight of the compound is 140.1399 g/mol . The compound is also available as a 2D Mol file .Safety And Hazards
The safety data sheet for 1,3-Dimethylbarbituric acid, a synonym for “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-”, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye protection/face protection .
Direcciones Futuras
The future directions for the study of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” could involve further exploration of its biological and pharmacological activities, development of new synthetic methods, and investigation of its potential applications in medicinal chemistry. The compound’s potential as an anticancer and antiviral drug could be particularly interesting areas for future research .
Propiedades
Número CAS |
1013-01-0 |
|---|---|
Nombre del producto |
2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl- |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
1,3-dimethylquinazoline-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H,1-2H3 |
Clave InChI |
DHSVUPZSHZKQDA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)N(C1=O)C |
Otros números CAS |
1013-01-0 |
Pictogramas |
Irritant |
Sinónimos |
1,3-diMe-2,4-quinazolinedione 1,3-dimethyl-2,4-(1H,3H)-quinazolinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



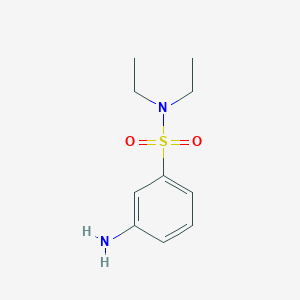

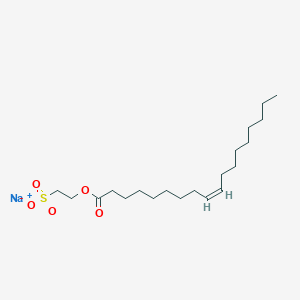
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
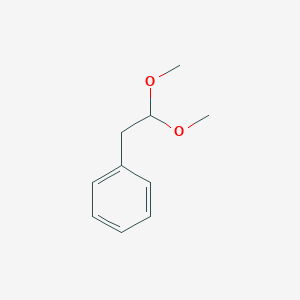
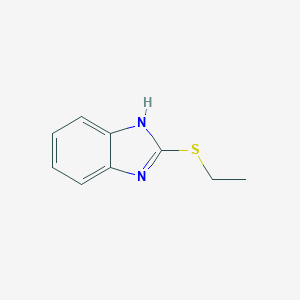

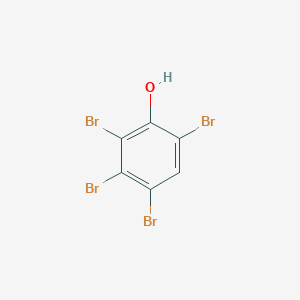




![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
